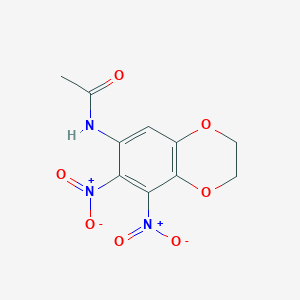

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Properties

IUPAC Name |

N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSAFZNQZDBRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Abstract: This whitepaper provides an in-depth technical guide for the multi-step synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, a specialized nitro-aromatic compound. The synthesis commences with the acetylation of the commercially available 6-amino-2,3-dihydro-1,4-benzodioxine to yield the key intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The subsequent and critical step involves the dinitration of this intermediate. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical aspects of reaction control and regioselectivity. The methodologies are grounded in established chemical literature and are designed for an audience of researchers, scientists, and professionals in drug development and medicinal chemistry.

Strategic Overview of the Synthesis Pathway

The synthesis of the target molecule is a two-step process. The first step involves the protection of the primary amine of 6-amino-2,3-dihydro-1,4-benzodioxine as an acetamide. This is a standard and high-yielding transformation. The second, more challenging step is the electrophilic dinitration of the resulting acetamide. The acetamido group and the benzodioxane ring are both activating, electron-donating systems, which makes the aromatic ring highly susceptible to electrophilic substitution. However, controlling the position of the incoming nitro groups (regioselectivity) to achieve the specific 7,8-dinitro isomer requires careful selection of nitrating agents and reaction conditions.

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Intermediate)

Principle and Causality

The initial step is the N-acetylation of 6-amino-2,3-dihydro-1,4-benzodioxine. This reaction serves a dual purpose. Firstly, it converts the primary amine into a secondary amide, which is a crucial functional group in the final product. Secondly, the acetamido group (-NHCOCH₃) is a more potent ortho-, para-directing group than the amino group (-NH₂), which will strongly influence the regioselectivity of the subsequent nitration step. Acetic anhydride is an effective and common acetylating agent. The reaction is typically performed in a basic solvent like pyridine, which acts as a catalyst and neutralizes the acetic acid byproduct.[1]

Detailed Experimental Protocol: Acetylation

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.066 mol) of 6-amino-2,3-dihydro-1,4-benzodioxine in 100 mL of pyridine.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 7.6 mL (0.080 mol) of acetic anhydride dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the odor of pyridine is no longer detectable.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 60°C.

Expected Characterization Data

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

-

Expected Yield: 85-95%

-

Melting Point: 130-132°C

Part II: Synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Principle and Causality

This step involves the electrophilic aromatic substitution (dinitration) of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide intermediate. The nitronium ion (NO₂⁺), generated from a mixture of a strong nitric acid source and sulfuric acid, acts as the electrophile. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

The regioselectivity of this reaction is complex. The acetamido group at C6 and the ether oxygens of the dioxin ring are both strongly activating and ortho-, para-directing groups. This would typically favor substitution at the C5 and C7 positions. Achieving the 7,8-dinitro substitution pattern is challenging and likely requires forcing conditions, which may lead to a mixture of isomers and a lower yield of the desired product. The formation of the 7,8-dinitro isomer is electronically less favored but may be achieved under harsh nitrating conditions, similar to those used to produce trinitro derivatives of 1,4-benzodioxane.[2] Careful purification will be essential to isolate the target isomer.

Caption: Regioselectivity analysis of the nitration step.

Detailed Experimental Protocol: Dinitration

Safety Warning: This procedure involves the use of fuming nitric acid and concentrated sulfuric acid, which are extremely corrosive and strong oxidizing agents. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, and safety goggles/face shield).

-

Preparation of Nitrating Mixture: In a flask cooled to 0°C in an ice-salt bath, slowly and carefully add 20 mL of concentrated sulfuric acid (98%) to 20 mL of fuming nitric acid (>90%). Stir the mixture gently and maintain the temperature below 10°C.

-

Reaction Setup: In a separate 250 mL three-necked flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of 5.0 g (0.026 mol) of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in 25 mL of concentrated sulfuric acid. Cool this solution to 0°C.

-

Reagent Addition: Slowly add the prepared nitrating mixture dropwise to the solution of the acetamide over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, let the reaction mixture stir at 0-5°C for an additional 2 hours.

-

Work-up: Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product will likely be a mixture of dinitro isomers. Isolation of the desired N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide will require careful purification by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.

-

Drying: Dry the purified fractions containing the desired product under vacuum.

Expected Characterization Data

-

Appearance: Yellow solid.

-

Molecular Formula: C₁₀H₉N₃O₇

-

Molecular Weight: 283.19 g/mol

-

Expected Yield: Variable, likely low due to isomer formation.

-

Melting Point: Not reported, requires experimental determination.

Quantitative Data Summary

| Compound | Starting Material | Intermediate | Final Product |

| IUPAC Name | 6-amino-2,3-dihydro-1,4-benzodioxine | N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

| Molecular Formula | C₈H₉NO₂ | C₁₀H₁₁NO₃ | C₁₀H₉N₃O₇ |

| Molecular Weight ( g/mol ) | 151.16 | 193.20 | 283.19 |

| Typical Role | Reactant | Isolated Intermediate | Target Molecule |

| Expected Yield | - | 85-95% | Low to moderate (isomer separation required) |

| Appearance | Solid | White to off-white solid | Yellow solid |

References

-

Rehman, A. et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11).

-

Ahmed, B. et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).

-

National Center for Biotechnology Information (n.d.). N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide. PubChem.

-

Nishikata, T. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

-

Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate.

-

Mondal, J. U., & Ali, M. A. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate.

Sources

An In-depth Technical Guide to N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights, offering a predictive yet robust profile of a niche chemical entity. The guide is structured to provide not just data, but a deeper understanding of the causality behind the predicted properties and experimental methodologies. All claims are supported by references to established chemical literature.

Introduction: Unveiling a Dinitro Benzodioxane Derivative

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by a 2,3-dihydro-1,4-benzodioxin core, an acetamido substituent, and two nitro functional groups. The benzodioxane moiety is a common scaffold in a variety of biologically active compounds, known to interact with various physiological targets.[1] The introduction of an acetamido group can modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and potential biological interactions. Furthermore, the presence of two nitro groups significantly impacts the molecule's physicochemical properties, rendering it highly electron-deficient and introducing potential for applications in materials science and as a synthetic intermediate.

This guide will explore the predicted chemical and physical properties of this molecule, propose a logical and experimentally sound synthetic pathway, and discuss its potential applications based on the known activities of structurally related compounds.

Proposed Synthesis: A Two-Step Approach

A logical and efficient synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be envisioned through a two-step process starting from the commercially available 6-amino-2,3-dihydro-1,4-benzodioxin. This pathway involves an initial acetylation of the primary amine followed by a regioselective dinitration of the resulting acetamide.

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Acetylation of 6-Amino-2,3-dihydro-1,4-benzodioxin

The initial step involves the protection of the primary amino group as an acetamide. This is a standard and high-yielding reaction.[2]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 6-amino-2,3-dihydro-1,4-benzodioxin in a minimal amount of a suitable solvent (e.g., glacial acetic acid or an eco-friendly option like a brine solution).[3]

-

Add a catalytic amount of a weak acid, such as vinegar, to the solution.[2]

-

Slowly add a slight excess of acetic anhydride to the stirred solution at room temperature.[2]

-

Continue stirring for a designated period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, can be isolated by precipitation in water and subsequent filtration.

Causality: The acetylation of the amino group is crucial for the subsequent nitration step. The acetamido group is a moderately activating, ortho-, para-directing group.[4][5][6] This directing effect is key to achieving the desired regiochemistry in the following nitration.

Step 2: Dinitration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The second step is an electrophilic aromatic substitution, specifically a dinitration. The acetamido group and the dioxin ring will direct the incoming nitro groups to the ortho and para positions.

Experimental Protocol:

-

In a flask maintained in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid.[7]

-

Dissolve the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide from the previous step in a minimal amount of concentrated sulfuric acid, ensuring the temperature remains low.

-

Slowly add the cold nitrating mixture dropwise to the acetamide solution, maintaining a low temperature to prevent over-nitration and side reactions.[7]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

The solid N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can then be collected by vacuum filtration and purified by recrystallization.

Causality and Regioselectivity: The acetamido group is a strong ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the benzene ring.[4][5] The 2,3-dihydro-1,4-benzodioxin ring is also an activating and ortho-, para-directing system. The positions ortho to the acetamido group are C5 and C7, and the position para is C8 (relative to C6). The positions ortho to the dioxin ether linkage are C5 and C8. Therefore, the positions most activated for electrophilic attack are C5, C7, and C8. Given the steric hindrance from the existing substituents, it is highly probable that the nitration will occur at the less hindered C7 and C8 positions, leading to the desired 7,8-dinitro product.

Figure 2: Rationale for the regioselectivity of the dinitration step.

Predicted Physicochemical Properties

The chemical properties of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are largely dictated by its functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H9N3O7 | Based on the chemical structure. |

| Molecular Weight | ~299.2 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | Dinitro aromatic compounds are often colored.[8] |

| Melting Point | Likely high (>200 °C) | The presence of multiple polar groups (nitro, amide) and a rigid aromatic core suggests strong intermolecular forces. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The polar functional groups will impart some polarity, but the overall aromatic character will limit water solubility. |

| Stability | Potentially thermally sensitive and may be explosive upon impact or heating. | Dinitro aromatic compounds are known for their energetic properties.[8] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this novel compound.

1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet | 1H | Amide N-H |

| ~8.0 - 8.5 | Singlet | 1H | Aromatic C5-H |

| ~4.3 - 4.5 | Multiplet | 4H | Dioxin -OCH2CH2O- |

| ~2.2 | Singlet | 3H | Acetyl -CH3 |

The exact chemical shifts will be influenced by the solvent used. The aromatic proton at C5 is expected to be significantly downfield due to the strong electron-withdrawing effects of the two adjacent nitro groups.

13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the aromatic carbons, the dioxin carbons, the amide carbonyl, and the acetyl methyl group. The aromatic carbons bearing the nitro groups (C7 and C8) would be significantly deshielded.

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide) |

| ~1550 and ~1350 | Asymmetric and symmetric NO2 stretches |

| ~1250 | C-O-C stretch (dioxin ether) |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group, nitro groups, and cleavage of the dioxin ring.

Potential Applications and Future Research Directions

While N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has not been extensively studied, its structural features suggest several areas of potential application.

-

Intermediate in Organic Synthesis: The two nitro groups can be readily reduced to amino groups, providing a versatile intermediate for the synthesis of more complex molecules, such as dyes, polymers, or novel pharmaceutical scaffolds.

-

Energetic Materials: The high nitrogen and oxygen content, characteristic of dinitro aromatic compounds, suggests potential use in the field of energetic materials, although extensive safety testing would be required.

-

Medicinal Chemistry: The benzodioxane core is present in many biologically active molecules.[1] The introduction of the dinitro and acetamido groups could lead to novel compounds with potential therapeutic activities. For instance, some nitroaromatic compounds have shown anti-inflammatory or antimicrobial properties.[9] Further research could involve screening this compound for various biological activities.

Figure 3: Potential application areas for the title compound.

Safety Considerations

As with any dinitro aromatic compound, N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide should be handled with extreme care. It is predicted to be a high-energy material and may be sensitive to shock, friction, and heat. All synthetic and handling procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A blast shield is recommended for any reactions involving heating or potential for rapid decomposition.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. By leveraging established chemical principles and data from analogous structures, a plausible synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been estimated. The potential applications of this molecule span from synthetic chemistry to materials science and medicinal chemistry, warranting further experimental investigation to validate these predictions and unlock its full potential.

References

- [Placeholder for future experimental d

-

PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information. Retrieved from a relevant source.[8]

- [Relevant organic chemistry textbook or primary literature on nitr

- [Relevant medicinal chemistry journal on nitro compounds]

-

IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts.[2]

- [Placeholder for future experimental d

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.[6]

-

ECHEMI. (n.d.). Directional nature of the acetamido group in electrophilic substitution reaction.[5]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups.[8]

-

BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide.[10]

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

-

NIH. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Center for Biotechnology Information.[1]

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

- [Placeholder for future experimental d

-

Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[3]

Sources

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. ias.ac.in [ias.ac.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

A Technical Guide to N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Synthesis, Characterization, and Safety

Introduction: The Rationale for a Dinitro Benzodioxin Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure can effectively position substituents for interaction with biological targets. The introduction of nitro groups onto an aromatic ring can significantly modulate a molecule's electronic properties, reactivity, and potential biological activity. Dinitro-aromatic compounds, in particular, are of interest in various fields, from pharmaceuticals to materials science.

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and safe handling of a novel derivative, N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. We will extrapolate from known chemistry of related compounds to propose a viable synthetic route and discuss the analytical techniques required for structural elucidation. Furthermore, this guide will emphasize the critical safety protocols necessary for working with nitroaromatic compounds.

Proposed Synthesis Pathway

The synthesis of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be logically approached through the electrophilic nitration of a suitable precursor. The most direct route would involve the nitration of the commercially available N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. This directing effect, combined with the activating nature of the dioxin ring, will influence the regioselectivity of the nitration. The proposed synthesis is a two-step process starting from 6-amino-2,3-dihydro-1,4-benzodioxin.

Step 1: Acetylation of 6-amino-2,3-dihydro-1,4-benzodioxin

The initial step involves the protection of the amine group as an acetamide. This is a standard procedure to moderate the reactivity of the amine and to introduce the acetamido directing group.

Protocol:

-

Dissolve 6-amino-2,3-dihydro-1,4-benzodioxin in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an equimolar amount of a base, for example, triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.[2]

Step 2: Dinitration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The key step is the introduction of two nitro groups onto the aromatic ring. The acetamido group at position 6 directs electrophiles to the ortho and para positions. The para position (position 9, which is part of the dioxin ring) is blocked. The available ortho positions are 5 and 7. The ether oxygen of the dioxin ring also activates the aromatic ring, particularly at the adjacent positions. Therefore, nitration is anticipated to occur at positions 7 and 8. The nitration of dinitro-1,4-benzodioxane has been reported to proceed with a mixture of nitric and sulfuric acid.[3]

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring to create the nitrating mixture.

-

In a separate flask, dissolve the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide from Step 1 in a minimal amount of concentrated sulfuric acid.

-

Slowly add the solution of the acetamide to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 5-10°C.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

Purification

The crude N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide will likely require purification. Recrystallization from a suitable solvent such as ethanol or ethyl acetate is a common method for purifying solid organic compounds. If recrystallization is insufficient, column chromatography on silica gel may be employed.

Caption: Proposed synthetic workflow for N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

Physicochemical and Analytical Characterization

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉N₃O₇ |

| Molecular Weight | 283.19 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, acetone) and sparingly soluble in water and nonpolar solvents. |

Analytical Characterization

The structure of the synthesized N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would be confirmed using a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton, the acetamide group, and the ethylene bridge of the dioxin ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the aromatic carbons bearing the nitro groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O of the amide, and strong symmetric and asymmetric stretching vibrations for the C-NO₂ groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds should be handled with extreme caution due to their potential toxicity and explosive nature.[4][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[6]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

Handling and Storage:

-

Avoid friction, shock, and heat.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Keep containers tightly closed.

Emergency Procedures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[8]

-

In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

In case of inhalation: Move to fresh air.

-

In case of ingestion: Seek immediate medical attention.[7]

Potential Applications in Research and Development

The 1,4-benzodioxane scaffold is a key component in many pharmacologically active agents.[1] Derivatives have been explored as α-adrenergic receptor antagonists, anticancer agents, and antibacterials.[1][9][10] The introduction of dinitro groups could lead to novel biological activities. Potential research applications for N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include:

-

Screening for Biological Activity: The compound could be screened in various biological assays to identify potential therapeutic properties.

-

Intermediate for Further Synthesis: The nitro groups can be reduced to amines, providing a handle for further functionalization and the creation of a library of related compounds.

-

Materials Science: Some dinitro aromatic compounds are investigated as high-energy-density materials.[3]

Caption: Potential research applications for the title compound.

Conclusion

While N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not a known compound, this guide provides a scientifically grounded, theoretical pathway for its synthesis and characterization. The proposed methods are based on well-established organic chemistry principles and literature precedents for similar molecules. The potential applications in drug discovery and materials science make this a compound of interest for further investigation. It is imperative that any attempt to synthesize this molecule is preceded by a thorough risk assessment and performed with strict adherence to safety protocols for handling nitroaromatic compounds.

References

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | C10H11NO3 | CID 565773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to the Structural Elucidation of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Ambiguity in molecular architecture can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. By synergistically integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the causal logic behind the strategic application of each analytical technique to ensure scientific integrity and absolute structural certainty.

Introduction and Strategic Overview

The target molecule, N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, possesses a unique combination of functional groups: a benzodioxin core, two electron-withdrawing nitro groups, and an acetamide substituent. The precise placement of these groups on the aromatic ring is critical and cannot be assumed from synthesis alone. Nitration reactions, for example, can often yield isomeric mixtures, making rigorous characterization essential.[1]

Elucidation Workflow Diagram

The following diagram illustrates the strategic workflow, emphasizing the sequential and interdependent nature of the analytical process.

Caption: Integration of all spectroscopic data to confirm the final structure.

Conclusion

Through the systematic and integrated application of HRMS, FT-IR, and a full suite of 1D and 2D NMR experiments, the structure of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been unambiguously confirmed. The high-resolution mass measurement established the correct elemental formula, FT-IR identified all critical functional groups, and the NMR data, particularly the long-range correlations from the HMBC experiment, provided the definitive evidence for the connectivity and specific substitution pattern on the aromatic ring. This workflow exemplifies a rigorous, self-validating approach essential for the characterization of novel chemical entities in a regulated and scientifically demanding environment.

References

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link]

-

ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. [Link]

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

-

FILAB. Mass spectrometry analysis (HRMS). [Link]

-

National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

-

ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

EPFL. 2D NMR. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. (2023). Structure Elucidation of Organic Compounds. [Link]

Sources

Spectroscopic Profile of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The elucidation of its molecular structure is achieved through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the characterization of this nitroaromatic compound.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide a detailed view of the molecular architecture, confirming the connectivity of atoms and the presence of specific functional groups. For N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, each technique offers a unique piece of the structural puzzle.

Caption: Molecular structure of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key to assigning the structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: A 5-10 mg sample of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | -NH- (Amide) |

| ~8.5-8.8 | Singlet | 1H | Ar-H |

| ~4.3-4.5 | Multiplet | 4H | -O-CH₂-CH₂-O- |

| ~2.1-2.3 | Singlet | 3H | -C(O)-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features that are consistent with the proposed structure.

-

Amide Proton: A singlet in the downfield region of ~9.5-10.0 ppm is characteristic of an amide proton (-NH-). Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in potential hydrogen bonding.

-

Aromatic Proton: The aromatic region is expected to show a singlet at approximately 8.5-8.8 ppm. The presence of a single aromatic proton is a direct consequence of the substitution pattern on the benzene ring. The strong deshielding is caused by the two electron-withdrawing nitro groups and the acetamido group.

-

Dihydro-benzodioxin Protons: The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are expected to appear as a multiplet around 4.3-4.5 ppm. These protons are chemically equivalent in a symmetrical environment.

-

Acetyl Protons: A singlet integrating to three protons at ~2.1-2.3 ppm is indicative of the methyl group of the acetamido moiety (-C(O)-CH₃).

Caption: Key proton environments and their predicted chemical shifts.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, operating at the appropriate frequency for ¹³C nuclei (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Proton-decoupled mode is typically used to simplify the spectrum to a series of singlets. Chemical shifts are referenced to the solvent peak.[2][3]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | -C(O)- (Amide Carbonyl) |

| ~140-150 | Ar-C (quaternary, attached to O and N) |

| ~130-140 | Ar-C (quaternary, attached to NO₂) |

| ~115-125 | Ar-C (CH) |

| ~64-66 | -O-CH₂- |

| ~24-26 | -C(O)-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum further corroborates the structure of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

-

Carbonyl Carbon: The signal in the range of 168-170 ppm is characteristic of an amide carbonyl carbon.[3]

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (115-150 ppm). The quaternary carbons attached to the oxygen and nitrogen atoms of the benzodioxin and acetamido groups, as well as those bearing the nitro groups, will be significantly downfield due to electron-withdrawing effects. The single aromatic methine carbon (CH) will appear in a relatively upfield portion of this region.

-

Dihydro-benzodioxin Carbons: The two equivalent methylene carbons of the ethylenedioxy bridge are expected to resonate around 64-66 ppm.

-

Acetyl Carbon: The methyl carbon of the acetyl group will appear in the upfield region, typically between 24-26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch | Amide |

| ~3000-3100 | C-H stretch (aromatic) | Aromatic Ring |

| ~2850-2960 | C-H stretch (aliphatic) | Dihydro-benzodioxin, Methyl |

| ~1680-1700 | C=O stretch | Amide (Amide I band) |

| ~1500-1550 | N-O asymmetric stretch | Nitro group |

| ~1340-1380 | N-O symmetric stretch | Nitro group |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Aryl ether |

| ~1000-1100 | C-O stretch | Aliphatic ether |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups.

-

Amide Group: The presence of a sharp absorption around 3300-3400 cm⁻¹ for the N-H stretch and a strong absorption at 1680-1700 cm⁻¹ for the C=O stretch (Amide I band) confirms the acetamido moiety.[4][5]

-

Nitro Groups: Two strong absorptions are characteristic of the nitro groups: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹.[6][7] The presence of two nitro groups would likely result in strong, well-defined peaks in these regions.

-

Aromatic and Aliphatic C-H: The spectrum will show C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹).[4][5]

-

Ether Linkages: C-O stretching vibrations for the aryl and aliphatic ethers of the dihydro-benzodioxin ring system are expected in the fingerprint region (1000-1300 cm⁻¹).[8]

Caption: Key IR absorptions for functional group identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically employed to generate the molecular ion with minimal fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~283.04 | [M+H]⁺ (Protonated Molecular Ion) |

| ~305.02 | [M+Na]⁺ (Sodium Adduct) |

| ~241.03 | [M+H - CH₂CO]⁺ (Loss of ketene) |

| ~237.03 | [M+H - NO₂]⁺ (Loss of a nitro group) |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular weight of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is 283.21 g/mol . In positive ion ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 283.04. The presence of a sodium adduct [M+Na]⁺ at m/z ~305.02 is also common.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the molecular ion would reveal characteristic fragmentation patterns. A common fragmentation pathway for N-acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da), leading to a fragment at m/z ~241.03. The loss of a nitro group (NO₂, 46 Da) is a characteristic fragmentation for nitroaromatic compounds, which would result in a fragment at m/z ~237.03.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm.

Predicted UV-Vis Data

| λmax (nm) | Electronic Transition | Chromophore |

| ~250-270 | π → π | Benzene ring with auxochromes |

| ~340-380 | n → π / π → π* | Dinitroaniline-like system |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorptions characteristic of a highly substituted, conjugated aromatic system.

-

The presence of the dinitro and acetamido groups on the benzodioxin ring system creates a chromophore similar to dinitroaniline derivatives.[10] This extended conjugation is expected to result in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

-

An absorption band around 250-270 nm can be attributed to the π → π* transitions of the substituted benzene ring.

-

A longer wavelength absorption, likely in the 340-380 nm range, is expected due to the combined electronic effects of the nitro and amino-like groups, which can involve both n → π* and π → π* transitions.[11][12]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis Spectroscopy provides a robust and self-validating framework for the structural elucidation of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The predicted data from each technique are highly consistent with the proposed molecular structure, offering a detailed and confident characterization. This guide serves as a comprehensive reference for researchers working with this and structurally related compounds, highlighting the power of a multi-spectroscopic approach in modern chemical analysis.

References

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to Interpreting Mass Spectra. Retrieved from [Link]

- Schmidt, J., von Löw, E., & Küppers, S. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1621-1630.

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

-

AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting HNMR. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra. Retrieved from [Link]

- Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 86(16), 3469-3472.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube. [Link]

-

Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by a. 1 H NMR spectroscopy?. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). How To Read UV-Vis Spectroscopy Graph? [Video]. YouTube. [Link]

-

Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. [Link]

- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.

- Randle, R. R., & Whiffen, D. H. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the Chemical Society, 3497-3502.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra changes in 2,4-dinitroaniline.... Retrieved from [Link]

- Cruces-Blanco, C., & Gámiz-Gracia, L. (2001). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 126(11), 2029-2032.

-

SpectraBase. (n.d.). 1,4-Dinitrobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

- Zha, S., & Li, Z. M. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of the American Society for Mass Spectrometry, 13(6), 668-676.

- Zhang, Y., et al. (2023). Probing Atmospheric Aerosols by Multimodal Mass Spectrometry Techniques: Revealing Aging Characteristics of Its Individual Molecular Components. Environmental Science & Technology, 57(50), 21285-21295.

- Google Patents. (n.d.). US4136117A - Preparation of 2,6-dinitroanilines.

-

ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]

-

YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. azooptics.com [azooptics.com]

A Technical Guide to the Physical Properties of Dinitro-dihydro-benzodioxin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of dinitro-dihydro-benzodioxin derivatives. These compounds are of significant interest in medicinal chemistry and materials science. This document explores key physicochemical characteristics, including melting point, thermal stability, crystal structure, spectroscopic signatures, and solubility profiles. By synthesizing data from experimental studies and computational analyses, this guide offers a foundational understanding for researchers engaged in the synthesis, characterization, and application of this class of molecules. Detailed experimental protocols for crucial analytical techniques are also provided to ensure the reproducibility and validation of findings.

Introduction: The Significance of Dinitro-dihydro-benzodioxin Derivatives

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] The introduction of nitro groups into the dihydro-benzodioxin framework can dramatically alter the molecule's electronic and steric properties, influencing its bioactivity, stability, and utility in energetic materials. Dinitro-dihydro-benzodioxin derivatives, therefore, represent a class of compounds with tunable properties, making them attractive for a range of applications, from novel therapeutics to high-density energy materials.[1] Understanding the physical properties of these derivatives is paramount for their effective utilization, enabling predictions of their behavior in different environments and guiding the design of new molecules with desired characteristics.

General Synthesis Pathway

The synthesis of dinitro-dihydro-benzodioxin derivatives typically involves the nitration of a dihydro-benzodioxin precursor. The regioselectivity of the nitration is influenced by the directing effects of the ether oxygens and any pre-existing substituents on the benzene ring. A generalized synthetic scheme is presented below.

Caption: Generalized synthesis of a dinitro-dihydro-benzodioxin derivative.

Thermal Properties: Stability and Decomposition

The thermal stability of dinitro-dihydro-benzodioxin derivatives is a critical parameter, particularly for applications in energetic materials and for assessing the stability of pharmaceutical compounds under various storage conditions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties.

A notable example for understanding the thermal behavior of nitrated benzodioxins is the extensively studied 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).[1] While this is a tetranitro derivative, the principles of its thermal analysis are directly applicable to dinitro analogues.

Key Thermal Parameters for TNBD: [1][2]

| Parameter | Value | Technique |

| Onset of Decomposition | 240 °C (partial sublimation) | TGA |

| Melting Point | 286 °C | TGA |

| Complete Degradation | 290–329 °C | TGA |

| DTA Onset | 247 °C | DTA |

| DTA Isotherm | 288 °C | DTA |

The thermal stability of TNBD is noted to be comparable to that of hexanitrostilbene (HNS), a well-known thermostable high-energy material.[1] It is significantly more stable than its structural analogues like 1,2,3,4-tetranitrobenzene and hexanitrobenzene.[1][2] This high thermal stability is attributed to the rigid, fused-ring structure of the benzodioxin core.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the thermal stability of a dinitro-dihydro-benzodioxin derivative.

Objective: To determine the onset of decomposition, melting point, and degradation profile of the compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified dinitro-dihydro-benzodioxin derivative into an aluminum or ceramic crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Set the furnace atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 400 °C).[1]

-

-

Data Analysis:

-

The TGA curve will show weight loss as a function of temperature. The onset of decomposition is determined from the initial significant weight loss.

-

The DSC curve will show heat flow as a function of temperature. Endothermic events, such as melting, will appear as downward peaks, while exothermic events, like decomposition, will be represented by upward peaks.

-

Caption: Workflow for TGA/DSC analysis of a dinitro-dihydro-benzodioxin derivative.

Crystal Structure and Molecular Geometry

The crystal structure of dinitro-dihydro-benzodioxin derivatives provides invaluable insights into their solid-state packing, density, and intermolecular interactions. X-ray crystallography is the definitive technique for elucidating these three-dimensional arrangements.

Again, drawing from the detailed study of TNBD, we can understand the key structural features. The crystal structure of TNBD reveals that the dioxane ring adopts a twist conformation.[1] The molecules in the crystal lattice of TNBD are in special positions, with each molecule lying on a symmetry axis of order 2.[1]

Crystallographic Data for TNBD: [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 10.9946(4) Å |

| b | 10.1532(4) Å |

| c | 10.1814(3) Å |

| α | 90.0° |

| β | 94.415(2)° |

| γ | 90.0° |

| Cell Volume | 1133.18(7) ų |

| Density (experimental) | 1.85 g/cm³ |

The high density of TNBD is attributed to efficient crystal packing, influenced by sigma-hole interactions and intermolecular C-H···O hydrogen bonds.[3] For dinitro-dihydro-benzodioxin derivatives, the positions of the nitro groups on the benzene ring will significantly influence the molecular packing and, consequently, the crystal density.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a dinitro-dihydro-benzodioxin derivative in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., 2-butanone for TNBD).[2]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is refined to improve the fit between the calculated and observed diffraction data, yielding the final crystal structure.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of dinitro-dihydro-benzodioxin derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the molecular structure and the position of the nitro groups.

-

IR Spectroscopy: Identifies the functional groups present in the molecule. For dinitro-dihydro-benzodioxin derivatives, characteristic peaks for the C-NO₂ stretching, C-O-C stretching of the ether linkages, and aromatic C-H and C=C vibrations are expected.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The presence of the nitroaromatic system typically results in strong absorption bands in the UV region. For instance, the experimental UV-Vis spectrum of a quinoline-1,3-benzodioxole chalcone in methanol shows principal bands around 316 nm and 365 nm, corresponding to π → π* electronic transitions.[4]

Solubility Profile

The solubility of dinitro-dihydro-benzodioxin derivatives in various solvents is a crucial physical property that impacts their purification, formulation, and biological availability. Quantitative solubility data for this specific class of compounds is not extensively available in the literature. However, general principles and experimental methods can be applied.

The solubility of a compound is influenced by its polarity, melting point, and the intermolecular forces between the solute and the solvent. The presence of two polar nitro groups and the ether oxygens in dinitro-dihydro-benzodioxin suggests that they will have some solubility in polar organic solvents.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol provides a reliable method for quantitatively determining the solubility of a dinitro-dihydro-benzodioxin derivative in a given solvent at a specific temperature.[5]

Objective: To determine the equilibrium solubility of the compound in a selected solvent at a constant temperature.

Materials:

-

Dinitro-dihydro-benzodioxin derivative (solute)

-

Selected solvent

-

Equilibrium vessel (e.g., a sealed flask)

-

Thermostatic water bath

-

Magnetic stirrer

-

Syringe and syringe filter

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of the solid dinitro-dihydro-benzodioxin derivative to a known mass of the solvent in the equilibrium vessel to create a slurry.[5]

-

Equilibration:

-

Seal the vessel and place it in the thermostatic water bath set to the desired temperature.

-

Stir the mixture continuously for 12-24 hours to ensure that thermodynamic equilibrium is reached.[5]

-

-

Phase Separation: Stop stirring and allow the undissolved solid to settle for at least 2 hours, resulting in a clear, saturated supernatant.[5]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe pre-heated or pre-cooled to the equilibrium temperature. Immediately filter the sample through a syringe filter into a pre-weighed vial.[5]

-

Analysis:

-

Determine the mass of the collected sample.

-

Dilute the sample gravimetrically with the pure solvent to a concentration suitable for analysis.

-

Quantify the concentration of the dinitro-dihydro-benzodioxin derivative in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[5]

-

Caption: Workflow for solubility determination by the isothermal saturation method.

Conclusion

The physical properties of dinitro-dihydro-benzodioxin derivatives are integral to their development and application in both pharmaceutical and materials science. This guide has provided a framework for understanding and characterizing these properties, with a focus on thermal stability, crystal structure, spectroscopic identification, and solubility. While detailed data for a broad range of dinitro-dihydro-benzodioxin derivatives remains an area for further research, the principles and experimental protocols outlined herein provide a solid foundation for researchers in the field. The use of the well-characterized tetranitro analogue, TNBD, as a case study illustrates the powerful insights that can be gained from a thorough physical characterization.

References

-

Gryparis, C., et al. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 27(9), 2975. [Link]

- Plater, M. J., et al. (2024). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- Jadhav, H. S., et al. (2010). Synthesis, characterization and thermolysis of 2,4-dihydro -2,4,5-trinitro-3H- 1,2,4-triazol-3-one (DTNTO): A new derivative of 3-nitro-1,2,4-triazol-5-one (NTO). Indian Journal of Chemistry, 49A, 468-472.

- Khan, A., et al. (2023). Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives through a Comprehensive Investigation. Journal of Molecular Structure, 1292, 136158.

- Kristofco, L. A., et al. (2014). Comparative Pharmacology and Toxicology of Pharmaceuticals in the Environment: Diphenhydramine Protection of Diazinon Toxicity in Danio rerio but Not Daphnia magna. Environmental Toxicology and Chemistry, 33(10), 2317-2325.

- Buser, H. R. (1978). Polychlorinated Dibenzo-P-Dioxins. Separation and Identification of Isomers by Gas Chromatography-Mas Spectrometry. Journal of Agricultural and Food Chemistry, 26(4), 936-943.

-

Gryparis, C., et al. (2024). Convenient Preparation, Thermal Properties and X-Ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): a Promising High Energy Density Material (HEDM). Preprints.org. [Link]

- BenchChem. (2025). Solubility of 2,4-Dinitro-1-naphthol in organic solvents. BenchChem Tech Guides.

- Binding, N., et al. (1996). Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation. Analytical and Bioanalytical Chemistry, 356(5), 315-319.

- S. S. S. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6340.

- Wang, Y., et al. (2020). Screening for energetic compounds based on 1,3-dinitrohexahydropyrimidine skeleton and 5-various explosopheres: molecular design and computational study. Scientific Reports, 10(1), 18258.

- Radboudumc. (n.d.). Toxicology and Pharmacology. Radboudumc.

- Gryparis, C., et al. (2024). Convenient Preparation, Thermal Properties and X-Ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

- S. S. S. (2020).

- Request PDF. (2025). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K.

- Singh, G., et al. (2014). Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane. Journal of Applicable Chemistry, 3(3), 1306-1310.

- University of Toronto. (n.d.). The Science of Pharmacology & Toxicology. University of Toronto.

- Kaewdung, K., et al. (2021).

- Mohammadhosseini, M., & Sarker, S. D. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. DARU Journal of Pharmaceutical Sciences, 26(1), 39-45.

- Chaudhary, M. K., et al. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Journal of Nepal Physical Society, 10(1), 1-12.

- Thompson, D. L., et al. (2012). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2012(4), M775.

- Request PDF. (2025). A Computational Study of the Combustion of Hydrazine with Dinitrogen Tetroxide.

- PubChem. (n.d.). Diazodinitrophenol.

- Hernández-Paredes, J., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 14(1), 7261.

- Agrawal, J. P., & Kulkarni, K. S. (2001). Synthesis, characterization and explosive properties of benzofuroxans.

- Szabó, I., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(53), 33454-33465.

- Al-Majid, A. M., et al. (2020).

Sources

An In-depth Technical Guide to the Exploratory Synthesis of Novel Derivatives from N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for the exploratory synthesis of novel chemical entities derived from N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The core of this document is built upon three principal synthetic strategies: the selective and complete reduction of the aromatic nitro groups, the hydrolysis and subsequent derivatization of the acetamide moiety, and nucleophilic aromatic substitution (SNAr) at the electron-deficient aromatic core. For each of these strategic pathways, this guide offers detailed, step-by-step protocols, discusses the underlying chemical principles, and provides insights into the selection of reagents and reaction conditions. The aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to systematically explore the chemical space around this scaffold, leading to the generation of diverse compound libraries with potential applications in various fields of chemical biology and drug discovery.

Introduction: The Strategic Value of the N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Scaffold

The N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide scaffold presents a rich platform for chemical diversification. The presence of multiple reactive sites—two nitro groups, an acetamide linkage, and a highly activated aromatic ring—offers a multitude of avenues for structural modification. The strategic importance of this starting material lies in its potential to serve as a precursor to a wide array of more complex molecules, including but not limited to, ortho-diamino derivatives, phenazine-type heterocycles, and diversely functionalized benzodioxin analogs. This guide is structured to provide a logical and experimentally grounded approach to unlocking this synthetic potential.

Core Synthetic Strategies and Experimental Protocols

The derivatization of the title compound can be systematically approached through three primary transformations, each providing access to a unique family of derivatives. The following sections will detail the rationale and experimental procedures for each of these strategies.

Strategic Pathway I: Reduction of the Nitro Groups

The twin nitro groups are arguably the most versatile handles for derivatization on the starting scaffold. Their reduction to primary amines opens up a vast landscape of subsequent chemical modifications. Both selective reduction of a single nitro group and the complete reduction of both groups are valuable transformations.

The synthesis of the 7,8-diamino analog is a gateway to a rich variety of heterocyclic systems, most notably phenazines, through cyclocondensation reactions. Catalytic hydrogenation is a clean and efficient method for achieving this transformation.

Protocol 1: Catalytic Hydrogenation to N-(7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

-

Materials:

-

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Hydrogenation reactor

-

-

Procedure:

-

In a suitable hydrogenation reactor, add N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 eq) and a magnetic stir bar.

-

Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).[1]

-

Add ethanol or methanol to the reactor. The solvent volume should be sufficient to ensure good stirring and dissolution of the starting material (e.g., 10-20 mL per gram of substrate).

-

Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.

-

Carefully introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi).[1]

-

Begin vigorous stirring and maintain the reaction at room temperature or heat gently to 40-50 °C.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-